Bougainvillein-r-I
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Description
Bougainvillein-r-I is a betalain and a sophoroside. It derives from a betanidin.
Scientific Research Applications
Antioxidant and Cytotoxic Activities
Bougainvillea, including compounds such as Bougainvillein-r-I, exhibits notable antioxidant and cytotoxic activities. A study found that extracts from Bougainvillea x buttiana demonstrated significant antioxidant potential and varying degrees of cytotoxicity depending on the extraction solvent used (Abarca-Vargas, Peña Malacara, & Petricevich, 2016).
Photocatalytic Degradation of Pollutants
Research on carbon dots derived from the leaves of Bougainvillea plants, including this compound, indicates their utility in photocatalytic degradation of pollutants like methylene blue under sunlight (Bhati et al., 2018).
Pigment Isolation and Characterization
This compound was identified as one of the pigments isolated from the purple bracts of Bougainvillea, contributing to its vibrant color. This compound has been characterized as a betacyanin pigment, specifically a 5-O-β-sophoroside of betanidin (Piattelli & Imperato, 1970).
Immunotoxin Development
A protein isolated from Bougainvillea, named bouganin, exhibits characteristics suitable for the development of immunotoxins. Though not directly related to this compound, this research highlights the potential medicinal applications of Bougainvillea compounds (Bortolotti, Bolognesi, & Polito, 2018).
Salt Stress Adaptation in Plants
Bougainvillea species have shown adaptive responses to saline water, which might be influenced by the presence of compounds like this compound. These adaptations include morphological, physiological, and biochemical changes to cope with saline environments (Carillo et al., 2019).
Anti-inflammatory and Anti-nociceptive Properties
Bougainvillea glabra, which may contain this compound, has shown significant anti-inflammatory and anti-nociceptive properties. This suggests potential for developing pain and inflammation treatments from Bougainvillea compounds (Ogunwande et al., 2019).
Properties
CAS No. |
30513-63-4 |
---|---|
Molecular Formula |
C30H36N2O18 |
Molecular Weight |
712.6 g/mol |
IUPAC Name |
(2S)-1-[(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate |
InChI |
InChI=1S/C30H36N2O18/c33-8-18-20(36)22(38)24(40)29(48-18)50-25-23(39)21(37)19(9-34)49-30(25)47-17-6-11-5-15(28(45)46)32(14(11)7-16(17)35)2-1-10-3-12(26(41)42)31-13(4-10)27(43)44/h1-3,6-7,13,15,18-25,29-30,33-34,36-40H,4-5,8-9H2,(H4,35,41,42,43,44,45,46)/t13-,15-,18+,19+,20+,21+,22-,23-,24+,25+,29-,30+/m0/s1 |
InChI Key |
JFSHCYUNIKQIPE-XAZCMKEVSA-N |
Isomeric SMILES |
C\1[C@H](NC(=C/C1=C/C=[N+]2[C@@H](CC3=CC(=C(C=C32)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |
SMILES |
C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |
Canonical SMILES |
C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |
Origin of Product |
United States |
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